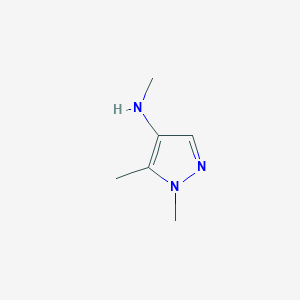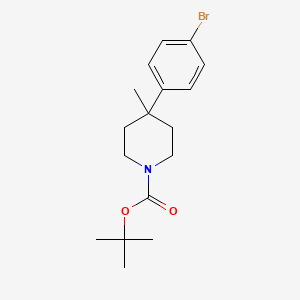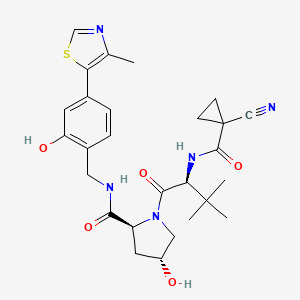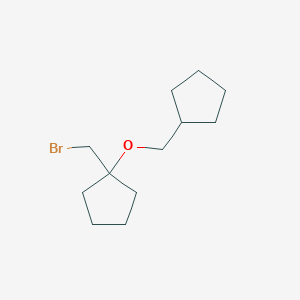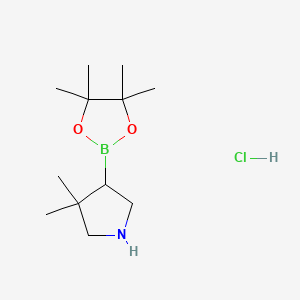
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a boronic acid derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrrolidine ring and a dioxaborolane moiety, makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Resulting from oxidation reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
科学研究应用
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the palladium catalyst and the coordination of the boronate complex to the halide substrate.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its combination of a pyrrolidine ring and a dioxaborolane moiety. This structure provides enhanced stability and reactivity compared to other boronic acid derivatives, making it a valuable reagent in various chemical transformations.
属性
CAS 编号 |
2850381-32-5 |
|---|---|
分子式 |
C12H25BClNO2 |
分子量 |
261.60 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-10(2)8-14-7-9(10)13-15-11(3,4)12(5,6)16-13;/h9,14H,7-8H2,1-6H3;1H |
InChI 键 |
FLTOSJHWWFGIJI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CNCC2(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
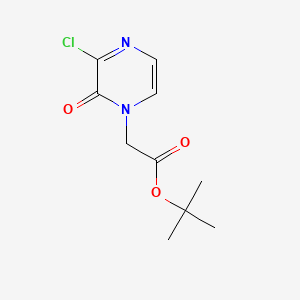
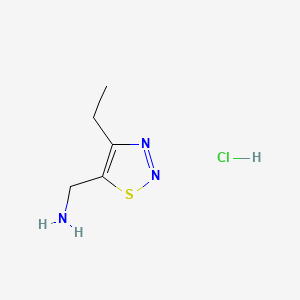
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
